molecular formula C15H11Cl2FINO2 B4111389 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide

Cat. No. B4111389
M. Wt: 454.1 g/mol
InChI Key: YYWPFSPOGLWXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential use in biomedical research. This compound is a potent inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as the regulation of circadian rhythms and the cell cycle.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide inhibits CK1δ by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the downstream effects of CK1δ inhibition.
Biochemical and Physiological Effects:
CK1δ inhibition by 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide has been shown to have various biochemical and physiological effects. For example, 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide has been shown to alter the expression of clock genes in cells, which affects circadian rhythms. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK1δ, which allows for specific inhibition of this enzyme in cells. It is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to its use. 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide is a synthetic compound that may have off-target effects in cells. It also has limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide. One area of interest is the role of CK1δ in cancer development and progression. 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide has shown promise as a potential cancer therapeutic, and further research is needed to determine its effectiveness in vivo. Another area of interest is the regulation of circadian rhythms in cells. 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide has been used to study this process, but further research is needed to fully understand the mechanisms involved. Finally, there is potential for the development of new inhibitors of CK1δ based on the structure of 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide. These inhibitors may have improved potency and selectivity, which could lead to new treatments for various diseases.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide has been shown to be a potent inhibitor of CK1δ, which is involved in various cellular processes. This makes 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide a valuable tool for studying the role of CK1δ in these processes. For example, 2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide has been used to study the regulation of circadian rhythms in cells. It has also been used to investigate the role of CK1δ in the cell cycle and in the development of cancer.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-fluoro-4-iodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FINO2/c1-8(22-14-5-2-9(16)6-11(14)17)15(21)20-13-4-3-10(19)7-12(13)18/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWPFSPOGLWXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)I)F)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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